9-(2-Hydroxypropyl)adenine
Overview
Description
9-(2-Hydroxypropyl)-9H-adenine is a synthetic derivative of adenine, a purine nucleobaseIt is known for its role as a fraudulent substrate for herpes simplex virus type 1 thymidine kinase, making it a promising candidate for antiviral drug development .
Preparation Methods
The synthesis of 9-(2-Hydroxypropyl)-9H-adenine involves several steps:
Reaction of 6-chloropurine with bromopropanone: This step yields 6-chloro-9-(acetonyl)-purine.
Asymmetric hydrogenation reduction: The 6-chloro-9-(acetonyl)-purine undergoes asymmetric hydrogenation to produce ®-(+)-6-chloro-9-(2-hydroxypropyl) adenine.
Aminolysis reaction: Finally, the ®-(+)-6-chloro-9-(2-hydroxypropyl) adenine is subjected to aminolysis to obtain ®-(+)-9-(2-hydroxypropyl) adenine
These methods are efficient and yield high enantioselectivity, making them suitable for industrial production.
Chemical Reactions Analysis
9-(2-Hydroxypropyl)-9H-adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(2-Hydroxypropyl)-9H-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Industry: It is used in the production of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-Hydroxypropyl)-9H-adenine involves its interaction with thymidine kinase from herpes simplex virus type 1. The compound acts as a fraudulent substrate, leading to the formation of dead-end complexes with viral DNA. This inhibits viral replication and proliferation .
Comparison with Similar Compounds
9-(2-Hydroxypropyl)-9H-adenine can be compared with other similar compounds such as:
Acyclovir: Another antiviral agent that targets herpes simplex virus.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Tenofovir: An antiviral drug used in the treatment of HIV and hepatitis B
What sets 9-(2-Hydroxypropyl)-9H-adenine apart is its unique interaction with herpes simplex virus type 1 thymidine kinase, making it a promising candidate for targeted antiviral therapies .
Properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.